molecular formula C29H42O6 B12667735 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate CAS No. 85959-58-6

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate

Cat. No.: B12667735
CAS No.: 85959-58-6
M. Wt: 486.6 g/mol
InChI Key: NDWSWWNCJPFKAB-KAQKJVHQSA-N
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Description

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate is a synthetic corticosteroid derivative. It is structurally related to naturally occurring corticosteroids and is used in various medical and scientific applications due to its anti-inflammatory and immunosuppressive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate typically involves the esterification of 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione with octanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate is used in various scientific research applications, including:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The result is the modulation of inflammatory and immune responses, as well as the regulation of metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate is unique due to its specific esterification with octanoic acid, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This modification can enhance its therapeutic efficacy and reduce potential side effects compared to other corticosteroids .

Properties

CAS No.

85959-58-6

Molecular Formula

C29H42O6

Molecular Weight

486.6 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] octanoate

InChI

InChI=1S/C29H42O6/c1-4-5-6-7-8-9-25(33)35-18-24(32)29(34)15-13-22-21-11-10-19-16-20(30)12-14-27(19,2)26(21)23(31)17-28(22,29)3/h12,14,16,21-23,26,31,34H,4-11,13,15,17-18H2,1-3H3/t21-,22-,23-,26+,27-,28-,29-/m0/s1

InChI Key

NDWSWWNCJPFKAB-KAQKJVHQSA-N

Isomeric SMILES

CCCCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O

Canonical SMILES

CCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O

Origin of Product

United States

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